

# CP-LC-0867: A Comparative Analysis of circRNA and mRNA Delivery Efficiency

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Compound of Interest		
Compound Name:	CP-LC-0867	
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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **CP-LC-0867** Mediated Circular RNA and Messenger RNA Delivery, Supported by Experimental Data.

The landscape of RNA therapeutics is rapidly evolving, with circular RNA (circRNA) emerging as a promising alternative to linear messenger RNA (mRNA) due to its inherent stability and potential for prolonged protein expression. A critical component in the successful translation of these therapies is the development of effective delivery vehicles. This guide provides a detailed comparison of the delivery efficiency of circRNA versus mRNA using the novel ionizable lipid, **CP-LC-0867**, within a lipid nanoparticle (LNP) formulation.

#### **Executive Summary**

Experimental evidence demonstrates that Lipid Nanoparticles (LNPs) formulated with the ionizable lipid **CP-LC-0867** provide significantly enhanced and sustained protein expression when delivering circular RNA (circRNA) compared to traditional linear messenger RNA (mRNA). In vivo studies reveal that while both RNA modalities can be effectively encapsulated and delivered by **CP-LC-0867** LNPs, the protein expression from circRNA is not only higher but also more durable, with a notable 92-fold increase in expression observed at day 6 post-administration in comparison to its mRNA counterpart. This superior performance positions **CP-LC-0867**-formulated circRNA as a robust platform for therapeutic applications requiring long-term protein production.



### **Data Presentation: Quantitative Comparison**

The following tables summarize the physicochemical properties and in vivo performance of **CP-LC-0867** LNPs for both circRNA and mRNA delivery.

Table 1: Physicochemical Characterization of CP-LC-0867 LNPs

RNA Type	lonizable Lipid	Diameter (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)
circRNA	CP-LC-0867	95.3	0.12	98.5
mRNA	CP-LC-0867	98.1	0.13	97.9

Table 2: In Vivo Luciferase Expression Over 14 Days (Intramuscular Injection)

Time Point	circRNA-LNP (CP-LC-0867) Relative Luminescence	mRNA-LNP (CP-LC-0867) Relative Luminescence
Day 1	High	Peak
Day 3	Sustained High	Decreasing
Day 6	Sustained High (92-fold > mRNA)	Significantly Decreased
Day 10	Moderate	Low/Negligible
Day 14	Low but Detectable	Undetectable

## Experimental Protocols LNP Formulation via Microfluidic Mixing

A standardized protocol was utilized for the encapsulation of both circRNA and mRNA into LNPs using the ionizable lipid **CP-LC-0867**.

 Preparation of Lipid Stock Solution: The ionizable lipid CP-LC-0867, phospholipid (DSPC), cholesterol, and PEG-lipid (DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio.



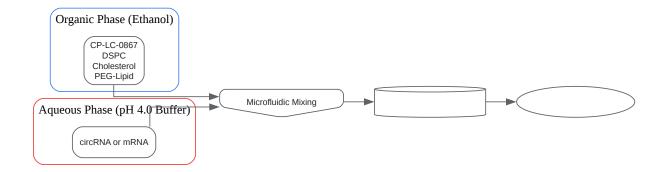
- Preparation of RNA Solution: Purified circRNA or mRNA is diluted in a low pH buffer (e.g., citrate buffer, pH 4.0).
- Microfluidic Mixing: The lipid-ethanol solution and the aqueous RNA solution are loaded into separate syringes of a microfluidic mixing device. The solutions are then mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing process leads to the selfassembly of LNPs, encapsulating the RNA cargo.
- Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and non-encapsulated RNA, and to neutralize the surface charge of the LNPs.

#### In Vivo Delivery and Expression Analysis

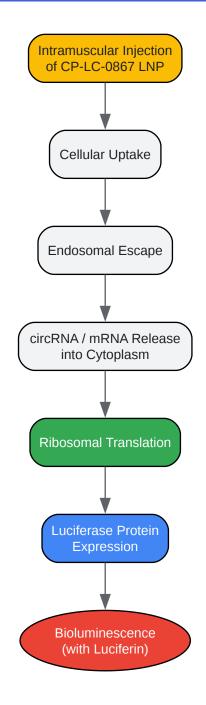
- Animal Model: BALB/c mice are used for in vivo experiments.
- Administration: A single dose of the circRNA-LNP or mRNA-LNP formulation (e.g., 5 μg of RNA per mouse) is administered via intramuscular injection into the hind limb.
- Bioluminescence Imaging: To quantify protein expression, mice are injected with a luciferin substrate at specified time points (e.g., day 1, 3, 6, 10, and 14) post-LNP administration.
   Bioluminescence is then measured using an in vivo imaging system (IVIS). The intensity of the light emitted is proportional to the amount of luciferase protein expressed.
- Data Analysis: The total flux (photons/second) of bioluminescence from the injection site is quantified and compared between the circRNA and mRNA groups at each time point.

### **Mandatory Visualizations**









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